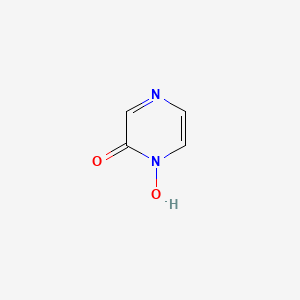

2-Hydroxypyrazine 1-oxide

Description

Structure

3D Structure

Properties

CAS No. |

66313-29-9 |

|---|---|

Molecular Formula |

C4H4N2O2 |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

1-hydroxypyrazin-2-one |

InChI |

InChI=1S/C4H4N2O2/c7-4-3-5-1-2-6(4)8/h1-3,8H |

InChI Key |

NWPTWKIFQCHKNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)C=N1)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxypyrazine 1 Oxide and Analogues

Classical Synthetic Routes to 2-Hydroxypyrazines

The foundational approaches to the 2-hydroxypyrazine (B42338) scaffold primarily rely on condensation reactions to construct the heterocyclic ring.

Condensation Reactions with α-Amino Amides and Dicarbonyl Compounds

A cornerstone in the synthesis of 2-hydroxypyrazines is the Reuben G. Jones synthesis, first disclosed in 1949. This method involves the double condensation of a 1,2-dicarbonyl compound with an α-amino amide in the presence of a base, typically sodium hydroxide, at low temperatures. beilstein-journals.orgresearchgate.net This approach has remained a significant and widely utilized method due to its simplicity and effectiveness. beilstein-journals.org

The reaction is commonly carried out by dispersing the α-ketoaldehyde or 1,2-diketone and the hydrochloride salt of the α-amino amide in a solvent like methanol. beilstein-journals.org The mixture is cooled, often to temperatures as low as -30 °C, before the dropwise addition of a concentrated base solution. beilstein-journals.org The reaction is then allowed to warm to room temperature and stirred for several hours.

A significant challenge in the Jones synthesis arises when using unsymmetrical 1,2-dicarbonyl compounds, such as α-ketoaldehydes, which can lead to the formation of two regioisomeric products. beilstein-journals.orgresearchgate.net Interestingly, the reaction often favors the formation of the 3,5-substituted-2-hydroxypyrazine over the 3,6-substituted isomer, a counterintuitive outcome based on the initial condensation step. beilstein-journals.org The regioselectivity of this reaction can be influenced by various parameters, including the base used, the temperature, and the rate of base addition. beilstein-journals.org For instance, the use of tetraalkylammonium hydroxides has been explored as an alternative to sodium hydroxide to improve yields and regioselectivity. nih.gov

Table 1: Examples of 2-Hydroxypyrazine Synthesis via the Jones Condensation

| Dicarbonyl Compound | α-Amino Amide | Base | Solvent | Major Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylglyoxal | Alanine amide HCl | NaOH | Methanol | 3-Methyl-5-phenyl-2-hydroxypyrazine | 71 | researchgate.net |

| Phenylglyoxal | Phenylalanine amide HCl | NaOH | Methanol | 3-Benzyl-5-phenyl-2-hydroxypyrazine | 68 | researchgate.net |

| Glyoxal | Methionine amide | KOH | Isopropanol | 3-(2-(Methylthio)ethyl)-2-hydroxypyrazine | Not specified | google.com |

| Diacetyl | α-Alanine nitrile | NaOH | Methanol | 2-Hydroxy-3,5,6-trimethylpyrazine | Not specified | google.com |

| Phenylglyoxal | Glycine nitrile | NaOH | Aqueous | 5-Phenyl-2-hydroxypyrazine | 80 | google.com |

Approaches involving α-Aminohydroxamic Acids

While the condensation of α-amino amides with dicarbonyl compounds is a well-established route to 2-hydroxypyrazines, the direct synthesis from α-aminohydroxamic acids is not a commonly reported or classical method in the scientific literature. Hydroxamic acids are primarily recognized for their ability to chelate metal ions and have been extensively studied for their biological activities. Their synthesis typically involves the coupling of an activated carboxylic acid derivative with hydroxylamine or its derivatives. Although various cyclization reactions involving derivatives of amino acids are known in heterocyclic synthesis, a specific and established pathway for the direct conversion of α-aminohydroxamic acids to 2-hydroxypyrazines is not prominently documented.

N-Oxidation Strategies for Pyrazine (B50134) Scaffolds

The introduction of an N-oxide functionality to the pyrazine ring is a key step in the synthesis of 2-hydroxypyrazine 1-oxide and its analogues. This transformation modifies the electronic properties of the pyrazine ring and can be a crucial determinant of biological activity.

Regioselective N-Oxidation Techniques

The regioselectivity of N-oxidation in substituted pyrazines is governed by the electronic nature of the substituents on the pyrazine ring. The nitrogen atom that is oxidized is the one with the highest electron density. Consequently, electron-donating groups direct oxidation to the adjacent nitrogen atom, while electron-withdrawing groups direct it to the more distant nitrogen.

For instance, the N-oxidation of a pyrazine with an electron-donating amino group results in the exclusive formation of the 1-oxide. thieme-connect.de Conversely, substituents such as methoxy, phenyl, chloro, carbamoyl, and alkoxycarbonyl groups behave as electron-withdrawing moieties, directing the oxidation to the nitrogen atom furthest from the substituent. thieme-connect.de The choice of the oxidizing agent and the reaction conditions can also influence the regiochemical outcome. In strongly acidic media, where the pyrazine nitrogens are protonated, the regioselectivity can be reversed compared to oxidations with peroxycarboxylic acids in less acidic environments. thieme-connect.de

Utilization of Peroxides and Oxidizing Reagents

A variety of peroxides and oxidizing reagents are employed for the N-oxidation of pyrazine scaffolds.

Hydrogen Peroxide: Hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid to form a peroxy acid in situ, is a common and environmentally benign oxidizing agent. wikipedia.org The uncatalyzed reaction with hydrogen peroxide can be slow, often necessitating a large excess of the oxidant. nih.gov Catalytic amounts of metal complexes, such as methyltrioxorhenium (MTO), can enhance the efficiency of N-oxidation with hydrogen peroxide. wikipedia.org

Peroxycarboxylic Acids: Pre-formed peroxycarboxylic acids, such as peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for pyrazine N-oxidation. google.com The reactivity of the peroxy acid is related to the acidity of the corresponding carboxylic acid, with stronger acids yielding more potent oxidizing agents. thieme-connect.de The general order of reactivity is approximately: peroxysulfuric acid > pertrifluoroacetic acid > peroxymaleic acid > performic acid ≈ 3-chloroperoxybenzoic acid > peracetic acid. thieme-connect.de

Other Oxidizing Systems: Other reagents, such as Caro's acid (peroxymonosulfuric acid), have also been utilized for the N-oxidation of nitrogen-containing heterocycles. sciencemadness.orgwikipedia.org Sodium perborate is another reagent that has been used for the mono-oxidation of pyrazines. researchgate.net

Advanced Oxidation Methods (e.g., Dimethyldioxirane)

Dimethyldioxirane (DMDO) is a powerful and selective oxidizing agent that has found utility in the N-oxidation of pyrazines. wikipedia.orgsciencemadness.org It is particularly advantageous for the oxidation of hydrophilic pyrazines and the synthesis of their N-oxides, where isolation of the product from aqueous reaction mixtures can be challenging with other methods. researchgate.net

DMDO is typically prepared in situ from acetone and potassium peroxymonosulfate (Oxone®). wikipedia.orgsciencemadness.org The reaction is carried out under neutral conditions, and the only byproduct is the volatile and relatively benign acetone, which simplifies the work-up procedure. wikipedia.org DMDO has been successfully used for the efficient preparation of pyrazine N,N'-dioxides and for the mono-N-oxidation of various pyrazine derivatives. researchgate.net

Table 2: Common Oxidizing Agents for Pyrazine N-Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Heating in acetic acid | Readily available, environmentally friendly byproduct (water) | Can require high temperatures and long reaction times | wikipedia.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., chloroform, dichloromethane) at room temperature | High reactivity, generally good yields | Can be explosive, acidic byproduct may not be suitable for all substrates | wikipedia.org |

| Peracetic Acid | Typically in acetic acid | Effective and relatively inexpensive | Can be hazardous, acidic conditions | google.com |

| Dimethyldioxirane (DMDO) | Acetone solution at or below room temperature | Mild, neutral conditions; volatile byproduct (acetone) | Must be freshly prepared, can be inefficient to generate | wikipedia.orgresearchgate.net |

| Oxone® | In acetone/water | Readily available, effective for di-N-oxidation | Can lead to di-oxidation even when mono-oxidation is desired | researchgate.net |

| Sodium Perborate | In acetic acid | Solid, stable reagent | Can require elevated temperatures | researchgate.net |

Synthesis of Substituted this compound Derivatives

The introduction of substituents onto the this compound core is crucial for modulating its physicochemical properties and biological activity. Various synthetic strategies have been developed to install alkyl and aryl groups, control stereochemistry, and build complex molecular architectures.

The foundational method for synthesizing substituted 2-hydroxypyrazines is the Reuben G. Jones synthesis, first disclosed in 1949. This reaction involves a double condensation between a 1,2-dicarbonyl compound and an α-aminoamide in the presence of a base, typically sodium hydroxide at low temperatures. beilstein-journals.orgnih.gov The choice of substituents on the starting materials directly translates to the substitution pattern on the resulting 2-hydroxypyrazine ring. For instance, reacting an α-ketoaldehyde (R¹COCHO) with an α-aminoamide (R²CH(NH₂)CONH₂) can yield 3,5- or 3,6-disubstituted 2-hydroxypyrazines. beilstein-journals.org

The regioselectivity of this reaction can be an issue, particularly with unsymmetrical 1,2-dicarbonyls. beilstein-journals.org However, studies have shown that reaction parameters such as temperature, the rate of base addition, and the nature of the base itself (e.g., using tetraalkylammonium hydroxide) can influence the yield and the ratio of isomers formed. beilstein-journals.orgnih.gov This methodology provides access to a variety of alkyl- and aryl-substituted 2-hydroxypyrazines. beilstein-journals.org To obtain the target this compound, a subsequent N-oxidation step would be necessary, typically using an oxidizing agent such as a peroxy acid.

A different approach involves the diazidation of N-allyl malonamides followed by cyclization, which yields pyrazines with ester and hydroxy groups at the 2- and 3-positions, respectively, while allowing for alkyl and aryl groups at other positions. rsc.org

| 1,2-Dicarbonyl Compound | α-Aminoamide | Major Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Phenylglyoxal | Alanine amide | 5-Methyl-3-phenyl-2-hydroxypyrazine | NaOH, MeOH, -78 °C to 20 °C | Up to 85% |

| Phenylglyoxal | Phenylalanine amide | 5-Benzyl-3-phenyl-2-hydroxypyrazine | NaOH, MeOH, -78 °C to 20 °C | ~70% |

| Diacetyl | Glycine nitrile | 5,6-Dimethyl-2-hydroxypyrazine | Aqueous alkaline solution | Not specified |

| Benzil | Glycine nitrile | 5,6-Diphenyl-2-hydroxypyrazine | Sodium methylate, Chloroform | Not specified |

*Note: The Jones synthesis can be adapted to use α-amino acid nitriles instead of amides. google.com

The stereoselective synthesis of this compound derivatives is essential when chirality is a key feature of the target molecule, such as in complex natural products or chiral ligands. Approaches to stereocontrol often rely on substrate-controlled diastereoselective reactions, where the inherent stereochemistry of the starting materials dictates the stereochemical outcome of the product.

An example of this principle is demonstrated in the synthesis of bis-steroidal pyrazine derivatives, which are complex analogues. In this context, the stereochemistry of the steroidal precursors influences the formation of specific diastereomers of the final pyrazine-containing product. nih.gov For instance, the synthesis of certain members of the Cephalostatin family, which have shown potent anti-cancer activity, highlights the importance of stereochemistry. The biological activity is closely tied to the stereochemistry of substituents on the steroidal framework that is fused to the pyrazine core. nih.gov By carefully selecting the stereoisomers of the steroidal starting materials, specific diastereomers of the complex pyrazine product can be obtained. nih.gov This substrate-controlled approach is a powerful strategy for synthesizing stereochemically defined complex molecules containing a pyrazine ring.

The this compound core is a subunit of more complex natural products. The total synthesis of such analogues represents a significant challenge that showcases the power of modern synthetic organic chemistry. These multi-step syntheses often involve intricate strategies for constructing the heterocyclic core and controlling stereochemistry across numerous chiral centers.

A prominent example in the broader class of complex pyrazine-containing natural products is the total synthesis of Ritterazine B. mdpi.comnih.gov This marine alkaloid is a dimeric steroidal pyrazine that exhibits potent cytotoxic activity. Its complex architecture features a central, fully substituted pyrazine ring connecting two highly functionalized steroidal domains. nih.gov

The total synthesis of Ritterazine B, reported by the Reisman group, is a landmark achievement. mdpi.comnih.gov The key strategic element was a late-stage formation of the central pyrazine ring. This approach allowed for the independent synthesis of the two complex steroidal fragments, referred to as the "western" and "eastern" halves. The synthesis of these fragments involved dozens of steps, including sophisticated methods for C-H oxidation, spirocyclization, and stereocontrolled bond formation. The final, crucial step was the coupling of these two advanced intermediates to construct the central pyrazine core, completing the total synthesis of this highly complex natural product. nih.gov While Ritterazine B is not a 1-oxide derivative, its synthesis exemplifies the advanced, multi-step strategies required to assemble complex molecules based on a pyrazine scaffold. mdpi.comnih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of pyrazines and their derivatives. These green approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.

One notable green method for pyrazine synthesis involves a one-pot reaction between a 1,2-dicarbonyl compound (like benzil) and a 1,2-diamine in aqueous methanol, using only a catalytic amount of a base such as potassium tert-butoxide (t-BuOK). tandfonline.com This process is cost-effective and avoids the need for expensive or toxic catalysts and harsh reaction conditions. The high yield and simple procedure make it an excellent environmentally benign alternative to traditional methods. tandfonline.com

Another green strategy is the use of biocatalysis. The biosynthesis of pyrazines by microorganisms, such as certain strains of Bacillus subtilis, is an established process in the food industry for producing flavor compounds. mdpi.com This approach is inherently green as it operates under mild, aqueous conditions. More specifically, for the synthesis of N-oxides, genome mining in Pseudomonas has led to the discovery of a biosynthetic operon responsible for producing a family of pyrazine N-oxides. nih.gov This highlights the potential for using engineered microorganisms or isolated enzymes for the clean and efficient N-oxidation of pyrazine rings, offering a sustainable alternative to chemical oxidants.

| Approach | Key Features | Advantages | Example Application |

|---|---|---|---|

| One-Pot Catalytic Synthesis | Uses aqueous methanol as solvent; catalytic amount of base (t-BuOK). tandfonline.com | Cost-effective, high yield, avoids harsh catalysts and solvents. tandfonline.com | Synthesis of substituted pyrazines from benzil and ethylene diamine. tandfonline.com |

| Microbial Biosynthesis | Utilizes whole microorganisms (e.g., Bacillus subtilis) to produce pyrazines. mdpi.com | Environmentally friendly, operates in aqueous media at ambient temperatures. mdpi.com | Production of various alkylpyrazines for the food and flavor industry. mdpi.com |

| Enzymatic N-Oxidation | Uses enzymes from specific gene clusters (e.g., from Pseudomonas) to form N-oxides. nih.gov | High selectivity, mild reaction conditions, avoids chemical waste from traditional oxidants. nih.gov | Biosynthesis of dihydropyrazine N,N'-dioxide metabolites. nih.gov |

Reactivity and Reaction Mechanisms of 2 Hydroxypyrazine 1 Oxide

Deoxygenation Reactions of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide moiety is a fundamental reaction that yields the corresponding 2-hydroxypyrazine (B42338). This transformation can be accomplished using a range of reducing agents, with the choice of reagent often depending on the presence of other functional groups in the molecule. The general reactivity is analogous to that of other aza-aromatic N-oxides, such as pyridine (B92270) N-oxides. arkat-usa.orgorganic-chemistry.org

Common methods for the deoxygenation of heterocyclic N-oxides include:

Phosphorus(III) Reagents: Trivalent phosphorus compounds, most notably phosphorus trichloride (B1173362) (PCl₃), are effective at removing the oxygen atom. The mechanism involves the attack of the N-oxide oxygen onto the phosphorus atom, followed by fragmentation to yield the deoxygenated pyrazine (B50134) and a phosphorus(V) byproduct, such as phosphoryl chloride (POCl₃). stackexchange.com

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). It is a clean and efficient method, though its chemoselectivity can be a concern if other reducible groups are present.

Other Reagents: A variety of other systems have been developed for this purpose, including palladium-catalyzed transfer oxidation of trialkylamines, which offers good chemoselectivity. organic-chemistry.org Other effective reagents include systems based on indium, zinc, copper, and photoredox catalysis. organic-chemistry.org

The following table summarizes common deoxygenation conditions applicable to pyrazine N-oxides.

| Reagent/System | Typical Conditions | Notes |

| Phosphorus Trichloride (PCl₃) | Inert solvent (e.g., CH₂Cl₂) | Efficient, but the byproduct (POCl₃) can sometimes lead to side reactions. stackexchange.com |

| H₂ / Pd/C | Methanol or Ethanol, RT | Standard catalytic hydrogenation; may reduce other functional groups. |

| [Pd(OAc)₂]/dppf, Et₃N | MeCN, 140–160 °C (Microwave) | Chemoselective method using triethylamine (B128534) as the oxygen acceptor. organic-chemistry.org |

| Indium / Pivaloyl Chloride | Room Temperature | Mild conditions for deoxygenation. organic-chemistry.org |

| Zn(OTf)₂ or Cu(OTf)₂ | Mild conditions | Lewis acid-mediated deoxygenation. organic-chemistry.org |

Rearrangement Processes (e.g., Polonovski Rearrangement Analogues)

The N-oxide group can facilitate several important rearrangement reactions, which are valuable for introducing functionality to the heterocyclic ring or its substituents. These reactions typically begin with the activation of the N-oxide oxygen by an acylating agent.

Polonovski Reaction: This classic reaction of tertiary amine N-oxides involves treatment with an activating agent like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). organicreactions.orgresearchgate.net The central feature is the transformation of the N-oxide into an iminium ion intermediate. organicreactions.orgresearchgate.net For a pyrazine N-oxide, this would lead to the formation of an acyl-substituted pyrazinone or products derived from the iminium intermediate. The use of TFAA often allows the reaction to be stopped at the iminium ion stage under milder conditions. organicreactions.org

Boekelheide Rearrangement: This rearrangement is particularly relevant for N-oxides with an adjacent alkyl group (e.g., a methyl group). wikipedia.org The reaction, typically promoted by acetic anhydride or TFAA, converts an α-alkyl-N-oxide into an α-(acyloxymethyl) derivative. wikipedia.orgresearchgate.net The mechanism involves O-acylation followed by deprotonation of the α-carbon and a subsequent [3.3]-sigmatropic rearrangement. wikipedia.org This process has been successfully applied in the synthesis of substituted pyrazines, where a pyrazine N-oxide intermediate was used to facilitate a Boekelheide rearrangement to install a hydroxymethyl group. nih.gov Hydrolysis of the resulting ester yields the corresponding alcohol.

Electrophilic and Nucleophilic Substitution Reactions

The N-oxide group profoundly alters the reactivity of the pyrazine ring towards substitution reactions. It acts as an electron-donating group through resonance, increasing the electron density at the positions ortho (C2, C6) and para (C4) to the nitrogen, while simultaneously deactivating the ring inductively. This dual nature makes the N-oxide more reactive than the parent pyrazine towards both electrophiles and nucleophiles. bhu.ac.in

Electrophilic Substitution: The donation of electron density from the N-oxide oxygen activates the ring, particularly at the 4-position (para). A classic example is the nitration of pyridine N-oxide, which occurs almost exclusively at the C-4 position under conditions (H₂SO₄/HNO₃) that are ineffective on pyridine itself. bhu.ac.inresearchgate.net By analogy, 2-hydroxypyrazine 1-oxide is expected to undergo electrophilic substitution, such as nitration or halogenation, primarily at the positions activated by both the N-oxide and the hydroxyl group.

Nucleophilic Substitution: The N-oxide functionality also facilitates nucleophilic substitution, especially at the positions alpha to the N-oxide (C2). This can occur through an addition-elimination mechanism. A common strategy involves reacting the N-oxide with a reagent like phosphorus oxychloride (POCl₃), which both activates the ring and provides a nucleophile (chloride). This installs a chlorine atom at the 2-position, which is a good leaving group and can be subsequently displaced by other nucleophiles. chemtube3d.com A direct "deoxidative nucleophilic substitution" has been reported for pyrazine N-oxides, where treatment with trimethylsilyl (B98337) azide (B81097) in the presence of an activating agent introduces an azido (B1232118) group at the carbon alpha to the N-oxide function. rsc.org

Oxidative Transformations and Radical Chemistry

The N-O bond in pyrazine N-oxides is relatively weak and can undergo homolytic cleavage, particularly under photochemical or thermal conditions, leading to radical-mediated transformations.

Source of Oxidants: Pyridazine (B1198779) N-oxides have been shown to release atomic oxygen [O(³P)] upon UV irradiation, which can subsequently oxidize C-H bonds in other molecules. nih.gov This suggests that pyrazine N-oxides could serve as photoactivatable precursors for reactive oxygen species.

Hydrogen Atom Transfer (HAT): Under photoredox catalysis, pyridine N-oxides can act as potent hydrogen atom transfer agents. nih.gov Upon photoexcitation and single-electron transfer, an N-oxy radical is formed, which is capable of abstracting hydrogen atoms from strong aliphatic C-H bonds, enabling their functionalization. nih.gov

Radical Precursors: Photoinduced fragmentation of the N-O bond in quinoline (B57606) N-oxide derivatives has been used to generate carbon-centered radicals from carboxylic acids for use in photochemical Minisci alkylation reactions. rsc.org Aromatic N-oxides can also participate in single-electron transfer processes, highlighting their redox activity. nih.gov Furthermore, stable pyrazine radical cations have been shown to act as powerful metal-free catalysts for the aerobic oxidation of amines. researchgate.net

These examples indicate that the N-oxide moiety in this compound can be a key player in radical chemistry, either by generating radical species or by participating in electron transfer cascades.

Acid-Catalyzed Reactions

The behavior of 2-hydroxypyrazine derivatives in acidic media can be complex, with some reports noting potential instability. nih.gov However, acidic conditions can also be employed to effect specific transformations. For instance, the hydrolysis of a substituted 2-hydroxy-3-nitropyrazine using aqueous sulfuric acid or hydrochloric acid has been shown to replace the nitro group, yielding the corresponding 2,3-dihydroxypyrazine. chempedia.info This demonstrates that acid catalysis can be used to manipulate substituents on the pyrazine ring, although care must be taken to avoid degradation of the core structure.

Formation of Complex Ring Systems

The inherent reactivity of the pyrazine N-oxide scaffold makes it a valuable building block for the synthesis of more complex, fused heterocyclic systems.

Cycloaddition Reactions: Heterocyclic N-oxides can function as 1,3-dipoles and participate in [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). researchgate.net This reaction provides a powerful and versatile method for constructing new five-membered rings fused to the pyrazine core. The initial cycloadducts can then undergo further rearrangements or cycloreversions to yield highly functionalized nitrogen heterocycles. researchgate.net

Annulation Reactions: this compound can serve as a platform for annulation reactions, where a new ring is built onto the existing pyrazine framework. Strategies often involve the introduction of functional groups that can participate in intramolecular cyclization reactions. For example, N-oxide precursors have been utilized in substitution-cyclization sequences to generate fused-ring energetic compounds. mdpi.com The conversion of pyridazine N-oxides into reactive 2-aminofurans, which subsequently undergo Diels-Alder reactions, showcases how the N-oxide can trigger a cascade to form complex polycyclic systems like carbazoles. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Structural Elucidation and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of compounds. When coupled with various ionization techniques and analyzers, it becomes an indispensable tool for distinguishing between closely related isomers, such as the positional isomers of substituted pyrazine (B50134) N-oxides.

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This is particularly useful for analyzing delicate molecules like N-oxides. In the analysis of substituted pyrazine N-oxides, ESI-MS is employed to generate protonated molecules or adduct ions, which can then be analyzed by the mass spectrometer.

A study on the differentiation of positional isomers of monosubstituted pyrazine N-oxides utilized ESI-MS to examine a series of 11 isomer pairs. The mass spectra were recorded in the presence of different metal cations, leading to the formation of various adduct ions. The observed peaks in the mass spectra included protonated molecules of the isomers as well as singly or doubly charged ion adducts formed between the metal cation and the pyrazine N-oxide ligands in their neutral or deprotonated forms. The specific pattern and relative intensities of these adduct ions provide a fingerprint for each isomer, enabling their differentiation.

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its fragment ions. Collision-Induced Dissociation (CID) is a common method used to induce this fragmentation. In CID, the selected ions are accelerated and collided with neutral gas molecules, causing them to break apart into smaller, characteristic fragment ions.

This technique is instrumental in the structural elucidation of pyrazine N-oxide isomers. By selecting the protonated molecule of an isomer as the precursor ion, CID can generate a unique fragmentation pattern. For instance, studies have shown that 3-substituted pyrazine N-oxides can be distinguished from their isomers by the observation of specific fragment ions. These unique fragmentation pathways, such as the loss of a water molecule or other small neutral molecules from the protonated parent ion, serve as a diagnostic tool for identifying the substitution pattern on the pyrazine N-oxide ring. The fragmentation patterns are influenced by the position of the substituent, allowing for clear differentiation between isomers that might be indistinguishable by single-stage MS.

The differentiation of regioisomeric N-oxides can be significantly enhanced by employing metal complexation strategies within the ESI-MS framework. The interaction between a metal cation and the isomeric ligands can lead to the formation of distinct complex ions with varying stabilities and abundances, which are then detected by the mass spectrometer.

Research has demonstrated that by introducing metal salts into the solution containing the pyrazine N-oxide isomers, different metal adducts are formed. A study successfully used calcium (II), copper (II), and aluminum (III) cations to differentiate between positional isomers of substituted pyrazine N-oxides. The identity and relative intensities of the resulting adduct ion peaks in the ESI-mass spectra were found to be dependent on the specific isomer present. This difference in complexation behavior provides a robust method for isomer discrimination. To aid in the interpretation of the complex data generated, Principal Component Analysis (PCA) can be employed to identify trends based on the nature and position of the substituent on the pyrazine N-oxide ring.

| Metal Cation | Ion Adducts Observed | Application in Isomer Discrimination |

| Calcium (II) | Singly and doubly charged adducts with neutral or deprotonated ligands. | Differences in the relative intensities of adduct peaks allow for differentiation. |

| Copper (II) | Singly and doubly charged adducts with neutral or deprotonated ligands. | Isomer-specific complex formation leads to unique mass spectra. |

| Aluminum (III) | Singly and doubly charged adducts with neutral or deprotonated ligands. | Comparison of the identity and abundance of adduct ions enables isomer distinction. |

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. For the trace analysis of polar compounds like 2-hydroxypyrazine (B42338) 1-oxide, which may exhibit limited volatility and potential for tautomerization, a derivatization step is often necessary to improve its chromatographic properties.

A similar compound, 2-hydroxypyridine-1-oxide (HOPO), presents analytical challenges due to its high polarity and the equilibrium between its keto and enol forms, which can lead to poor peak shape in chromatography. A successful approach for the trace analysis of HOPO involves derivatization to create a single, stable, and more volatile entity. The derivatizing agent N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-Butyldimethylchlorosilane (MtBSTFA + 1% tBDMCS) reacts with HOPO to form a butyldimethylsilyl (tBDMS) derivative. This derivatization not only prevents tautomerization but also increases the volatility of the analyte, making it amenable to GC analysis. The subsequent detection by mass spectrometry, using an electron impact (EI) source, provides the high sensitivity and specificity required for trace-level quantification. This methodology is highly applicable to the trace analysis of 2-hydroxypyrazine 1-oxide, which shares similar chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common types of NMR spectroscopy used in the structural analysis of organic molecules. For this compound, these techniques are essential for confirming its structure and purity.

In the ¹H NMR spectrum of a pyrazine N-oxide, the protons on the aromatic ring will appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. The presence of the hydroxyl group and the N-oxide functionality will influence the electron density of the pyrazine ring, causing shifts in the proton resonances compared to unsubstituted pyrazine.

Nitrogen (15N) NMR Applications

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) spectroscopy is a powerful tool for elucidating the electronic structure of nitrogen-containing heterocyclic compounds. For this compound, 15N NMR would provide distinct signals for the two different nitrogen atoms in the pyrazine ring: the endocyclic amine nitrogen (N4) and the N-oxide nitrogen (N1).

The chemical shift of these nitrogen atoms is highly sensitive to their local chemical environment. N-oxidation typically induces a significant change in the 15N chemical shift compared to the non-oxidized parent pyrazine. This shift is influenced by the electron-donating or -withdrawing nature of substituents on the ring. The hydroxyl group at the C2 position would further influence the electronic distribution and, consequently, the chemical shifts of both N1 and N4. Studies on other pyrazine N-oxides have shown that the N-oxide group leads to a significant shielding effect on nitrogen atoms that are alpha and/or gamma to it. beilstein-journals.org

A hypothetical 15N NMR data table for this compound would look as follows, though the values are for illustrative purposes only.

| Nitrogen Atom | Expected Chemical Shift Range (ppm) | Rationale |

| N1 (N-oxide) | Shielded relative to N4 | Direct effect of oxidation and resonance contributions from the hydroxyl group. |

| N4 | Deshielded relative to N1 | Influenced by the para-relationship to the N-oxide and meta to the hydroxyl group. |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR spectroscopy would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly crucial.

HSQC would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the signals for H3, H5, and H6 to their corresponding carbon atoms (C3, C5, and C6).

These techniques, used in conjunction, would allow for the complete and confident assignment of the molecule's ¹H and ¹³C NMR spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands. Due to the tautomerism between the 2-hydroxy and 2-oxo forms, the spectrum would likely feature:

A broad O-H stretching band (around 3200-3600 cm⁻¹) for the hydroxyl group.

A strong C=O stretching band (around 1650-1700 cm⁻¹) corresponding to the pyrazinone tautomer.

N-O stretching vibrations (typically around 1200-1350 cm⁻¹), which are characteristic of N-oxides.

C=N and C=C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy details the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to display absorption maxima (λ_max) corresponding to π→π* and n→π* transitions within the conjugated heterocyclic system. The N-oxide and hydroxyl groups would act as auxochromes, shifting the absorption bands to longer wavelengths (a bathochromic shift) compared to unsubstituted pyrazine.

A summary of expected spectroscopic data is presented below.

| Spectroscopic Technique | Feature | Expected Wavenumber/Wavelength |

| IR | O-H stretch | ~3200-3600 cm⁻¹ |

| C=O stretch | ~1650-1700 cm⁻¹ | |

| N-O stretch | ~1200-1350 cm⁻¹ | |

| C=N / C=C stretch | ~1400-1600 cm⁻¹ | |

| UV-Vis | π→π* transitions | >250 nm |

| n→π* transitions | >300 nm |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, this technique would provide a wealth of information, including:

Confirmation of Tautomeric Form: It would unambiguously determine whether the molecule exists as the 2-hydroxy-pyrazine or the 2(1H)-pyrazinone form in the crystal lattice.

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule.

Crystal Packing: Details on intermolecular interactions, such as hydrogen bonding involving the hydroxyl/carbonyl group and the N-oxide oxygen, which govern how the molecules arrange themselves in the crystal.

Crystallographic Data: The unit cell dimensions (a, b, c, α, β, γ), space group, and density.

While the crystal structure for the parent pyrazine 1-oxide has been determined, no such data is currently available for its 2-hydroxy derivative.

| Parameter | Information Provided |

| Crystal System | The geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths/Angles | Precise measurements of the molecular geometry. |

| Intermolecular Forces | Identification of hydrogen bonds and other non-covalent interactions. |

Theoretical and Computational Investigations of 2 Hydroxypyrazine 1 Oxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods allow for the detailed investigation of electron distribution, molecular orbital energies, and the potential for tautomerism and intramolecular interactions.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. mdpi.commdpi.com DFT calculations for 2-Hydroxypyrazine (B42338) 1-oxide would provide valuable insights into its geometry, charge distribution, and bond characteristics. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

Key parameters that would be determined from DFT studies include:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of the atoms.

Electron Density Distribution: Mapping of electron density to identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Atomic Charges: Calculation of partial charges on each atom (e.g., using Natural Bond Orbital analysis) to further understand the electronic landscape.

Tautomerism and Intramolecular Hydrogen Bonding Analysis

2-Hydroxypyrazine 1-oxide has the potential to exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this molecule, the principal tautomerism would be between the hydroxy form and the keto (or pyrazinone) form.

Computational studies are highly effective in evaluating the relative stabilities of tautomers. nih.govnih.govdnu.dp.ua By calculating the ground-state energies of each tautomer, it is possible to predict which form is more stable and therefore more abundant under given conditions (e.g., in the gas phase or in a solvent). The energy barrier for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process.

Furthermore, the presence of both a hydroxyl group and a nitrogen oxide moiety in close proximity allows for the possibility of intramolecular hydrogen bonding. This is an interaction where a hydrogen atom is shared between two electronegative atoms within the same molecule. Computational analysis can confirm the presence and strength of such hydrogen bonds by examining bond lengths and angles, as well as through techniques like Quantum Theory of Atoms in Molecules (QTAIM). The existence of a strong intramolecular hydrogen bond can significantly stabilize a particular tautomer. For instance, in related heterocyclic systems, the enol form is often stabilized by such interactions. nih.gov

A computational investigation would likely reveal the preferred tautomeric state of this compound and the role of intramolecular hydrogen bonding in its structural stability. Studies on 2,6-dihydroxypyrazines have utilized UV spectral analysis to determine the predominant tautomeric form, a finding that could be further illuminated by computational methods. rsc.org

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ijarset.comedu.krd

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity and easier electronic excitation. schrodinger.com

DFT calculations can accurately predict the energies of the HOMO and LUMO and visualize their spatial distribution. For this compound, this analysis would reveal the regions of the molecule involved in electron donation and acceptance, which is fundamental to predicting its behavior in chemical reactions. While specific values for this compound are not published, a hypothetical table of related parameters is presented below to illustrate the type of data that would be generated.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -5.5 | Related to ionization potential; indicates electron-donating ability. |

| ELUMO | -1.5 to -0.5 | Related to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and electronic transition energy. |

Reaction Mechanism Predictions and Energy Landscapes

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. arxiv.orgdtic.mil For this compound, theoretical calculations could be employed to predict its reactivity in various chemical transformations, such as oxidation, reduction, or electrophilic/nucleophilic substitutions.

By calculating the energies of reactants, transition states, and products, a detailed energy landscape for a proposed reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathway. For example, the mechanism of benzene (B151609) hydroxylation by a vanadium-based reagent involving pyrazine-2-carboxylic acid has been studied through kinetic analysis, a process that can be complemented by computational modeling to visualize the transition states. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. mdpi.comaip.org For this compound, the following spectra could be simulated:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies can predict the positions and intensities of bands in the IR and Raman spectra. This is useful for assigning experimental peaks to specific molecular vibrations. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms in the molecule, aiding in the interpretation of experimental NMR data. mdpi.com

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov

These predicted spectra serve as a powerful complement to experimental characterization, helping to confirm the structure of the synthesized molecule.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, it possesses some conformational flexibility, particularly concerning the orientation of the hydroxyl group. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. nih.gov

MD simulations model the movement of atoms and molecules based on classical mechanics. By simulating the molecule's behavior in a given environment (e.g., in a solvent or at a certain temperature), it is possible to explore its conformational space and identify the most stable and accessible conformations. mdpi.com For pyrazine-based compounds, MD simulations can reveal how the molecule interacts with its surroundings and how its conformation might change in different environments, which is particularly relevant for understanding its biological activity or material properties. nih.govrsc.org

Coordination Chemistry of 2 Hydroxypyrazine 1 Oxide Ligands

Ligand Binding Modes and Chelation Properties

2-Hydroxypyrazine (B42338) 1-oxide possesses three potential donor atoms: the nitrogen atom of the pyrazine (B50134) ring, the oxygen atom of the hydroxyl group, and the oxygen atom of the N-oxide group. This arrangement allows for a variety of coordination modes, including monodentate, bidentate, and bridging interactions. The specific binding mode adopted is influenced by several factors, such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

In many instances, 2-hydroxypyrazine 1-oxide acts as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to a metal center through the hydroxyl oxygen and the N-oxide oxygen. This chelation is a common feature in the coordination chemistry of ligands containing adjacent donor groups.

Furthermore, the pyrazine N-oxide group itself can exhibit different coordination behaviors. It can coordinate to a single metal center or act as a bridge between two metal centers. Research on related pyrazine-N-oxide derivatives has demonstrated both single and double pyrazine-N-oxide bridges, leading to the formation of dimeric or polymeric structures. rsc.org For instance, in dysprosium complexes with a derivative of pyrazine-N-oxide, the pyrazine-N-oxide group was found to extend dimeric units through either single or double bridges. rsc.org

Formation of Metal Complexes

The formation of metal complexes with this compound can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The stoichiometry of the resulting complexes and the coordination environment around the metal ion are dependent on the metal-to-ligand ratio and the specific reaction conditions employed.

The synthesis of coordination compounds with pyrazine derivatives often involves straightforward self-assembly techniques. For instance, new coordination compounds of Mn(II), Fe(III), Co(II), and Ni(II) have been synthesized with N′-benzylidenepyrazine-2-carbohydrazonamide, a pyrazine derivative, highlighting the propensity of these types of ligands to form stable complexes with transition metals.

Structural Characterization of Coordination Compounds

While specific crystal structures for complexes of this compound are not extensively documented in the provided literature, studies on analogous pyrazine-based coordination polymers reveal common structural motifs. For example, the reaction of 2,5-bis(2-pyridyl)pyrazine with nickel(II) and copper(II) chlorides resulted in the formation of one- and two-dimensional coordination polymers, respectively. nih.gov In these structures, the pyrazine-based ligand acts as a bridging unit, connecting the metal centers. It is plausible that this compound could similarly form polymeric structures through bridging interactions involving the N-oxide group or the pyrazine ring nitrogen.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion, its oxidation state, and the coordination environment provided by the ligand. The coordination of this compound to a transition metal ion will influence the d-orbital splitting, which in turn dictates the electronic transitions and magnetic behavior of the complex.

The electronic spectra of these complexes are expected to exhibit bands corresponding to d-d transitions within the metal center and charge transfer transitions between the metal and the ligand. The energies of these transitions provide insights into the ligand field strength and the geometry of the coordination sphere.

The magnetic properties of complexes containing paramagnetic metal ions are of particular interest. The magnetic susceptibility of a compound provides information about the number of unpaired electrons and can reveal the presence of magnetic coupling between metal centers in polynuclear complexes. For instance, studies on dysprosium chains bridged by a pyrazine-N-oxide derivative have shown slow magnetic relaxation, a characteristic of single-molecule magnets. rsc.org Theoretical studies on these systems have indicated that the coordination mode of the pyrazine-N-oxide bridge can significantly influence the magnetic anisotropy of the metal ions and the magnetic coupling within the complex. rsc.org In some pyrazine-based coordination solids, the interplay between the metal ion and the pyrazine ligand can lead to interesting electronic phenomena, such as the transition from an antiferromagnetic insulator to a correlated metal. dtu.dk

Below is a table summarizing the general electronic and magnetic properties that can be anticipated for coordination compounds of this compound with first-row transition metals.

| Metal Ion | d-electron Configuration | Expected Geometry | Potential Magnetic Behavior |

| Ti(III) | d¹ | Octahedral | Paramagnetic |

| V(III) | d² | Octahedral | Paramagnetic |

| Cr(III) | d³ | Octahedral | Paramagnetic |

| Mn(II) | d⁵ | Octahedral/Tetrahedral | Paramagnetic (High Spin) |

| Fe(II) | d⁶ | Octahedral | Paramagnetic (High Spin) or Diamagnetic (Low Spin) |

| Fe(III) | d⁵ | Octahedral/Tetrahedral | Paramagnetic (High Spin) |

| Co(II) | d⁷ | Octahedral/Tetrahedral | Paramagnetic |

| Ni(II) | d⁸ | Octahedral/Square Planar | Paramagnetic |

| Cu(II) | d⁹ | Octahedral (Jahn-Teller distorted)/Square Planar | Paramagnetic |

| Zn(II) | d¹⁰ | Tetrahedral/Octahedral | Diamagnetic |

Mechanistic Biological Investigations of 2 Hydroxypyrazine 1 Oxide in Vitro and in Silico Approaches

In Vitro Studies on Cellular Interactions and Degradation Pathways (Mechanistic Focus)

Direct in vitro studies detailing the specific cellular interactions and degradation pathways of 2-Hydroxypyrazine (B42338) 1-Oxide are not extensively documented in the current body of scientific literature. However, insights can be drawn from research on structurally related pyrazine (B50134) derivatives. For instance, studies on various pyrazine compounds suggest that their cellular uptake and subsequent degradation can be influenced by their physicochemical properties, such as lipophilicity and the presence of functional groups.

The degradation of pyrazine rings, in a broader context, can involve oxidative pathways. For some pyrazine derivatives, metabolic breakdown has been observed to proceed through hydroxylation and subsequent ring cleavage, although the specific enzymes and intermediates for 2-Hydroxypyrazine 1-Oxide remain to be elucidated. The N-oxide functional group is a key feature that likely directs its metabolic fate, potentially undergoing reduction as a primary step in its degradation. The stability of the pyrazine ring, influenced by its substituents, will also play a critical role in its degradation kinetics. Further research is needed to map the specific degradative pathways and identify the resulting metabolites of this compound in various cellular models.

Interaction with Biological Radicals and Oxidative Stress Models (Mechanistic Studies)

The N-oxide functional group can influence the interaction of the molecule with biological radicals and its role in oxidative stress. Some heterocyclic N-oxides can act as photoactivatable sources of reactive oxygen species (ROS), such as atomic oxygen (O(3P)). nih.gov Upon photoexcitation, these molecules can undergo deoxygenation, releasing an oxygen atom that can then oxidize other molecules, including components of DNA. nih.gov While this is a photo-induced process, it highlights the potential for the N-oxide group to participate in redox reactions.

In the context of oxidative stress, the interaction of this compound with key biological radicals like the superoxide (B77818) anion (O2•−) and hydroxyl radical (•OH) is of significant interest. The superoxide radical is known to react with various organic molecules, and for some pyrazine derivatives, it can lead to oxidative degradation through mechanisms like proton-coupled electron transfer (PCET).

The general reactivity of N-oxides suggests they can participate in single-electron transfer reactions. nih.gov The interaction with biological radicals could lead to the formation of transient radical intermediates, which could contribute to either antioxidant or pro-oxidant effects depending on the cellular environment. For instance, the reduction of the N-oxide group could be coupled to the oxidation of another molecule, thereby exhibiting antioxidant-like activity. Conversely, if the molecule itself is oxidized, it could generate reactive intermediates that contribute to oxidative stress. nih.gov

Structure-Mechanism Relationships from Computational Biology

Computational biology, particularly through methods like Density Functional Theory (DFT), provides valuable insights into the structure-mechanism relationships of molecules like this compound. DFT calculations can be used to determine various molecular properties that influence biological activity, such as electron distribution, bond dissociation energies, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.comresearchgate.net

For pyrazine N-oxides, theoretical calculations have shown that the N→O bond significantly affects the electronic structure of the pyrazine ring. mdpi.com This can influence the molecule's reactivity and its interaction with biological targets. For example, the calculated N-O bond dissociation enthalpy can provide an indication of the ease with which the N-oxide can be reduced. nih.gov

Computational studies on related heterocyclic N-oxides have been used to analyze their molecular recognition and binding modes with receptors. researchgate.net In silico docking studies can predict the binding affinity and orientation of this compound within the active sites of various enzymes, such as the reductases identified in section 7.2. This can help to explain the substrate specificity and the mechanism of enzymatic transformation.

Furthermore, DFT calculations can elucidate the mechanisms of reaction with biological radicals. By modeling the reaction pathways and calculating the activation energies, it is possible to predict the most likely sites of radical attack and the nature of the resulting products. chemrxiv.org These computational approaches are essential for rationalizing experimental observations and for guiding the design of future mechanistic studies.

Table 2: Computationally Derived Properties and Their Mechanistic Implications

| Computational Method | Derived Property | Mechanistic Implication |

|---|---|---|

| Density Functional Theory (DFT) | Electron Density Distribution | Predicts sites of electrophilic and nucleophilic attack, influencing metabolic pathways. |

| DFT | N-O Bond Dissociation Enthalpy | Indicates the energetic feasibility of N-oxide reduction. nih.gov |

| Molecular Docking | Binding Affinity and Pose | Predicts interaction with enzyme active sites, informing on enzymatic transformation mechanisms. |

Role of 2 Hydroxypyrazine 1 Oxide As Precursors and Intermediates in Advanced Organic Synthesis

Synthesis of other Pyrazine (B50134) Derivatives

The presence of the N-oxide group in 2-hydroxypyrazine (B42338) 1-oxide significantly influences the reactivity of the pyrazine ring, rendering it more susceptible to functionalization. This activation is a cornerstone of its utility in the synthesis of a variety of substituted pyrazine derivatives. A common and effective strategy involves the conversion of the hydroxyl group into a more labile leaving group, typically a halogen, which can then be displaced by a wide range of nucleophiles.

A key transformation in this regard is the conversion of 2-hydroxypyrazine 1-oxide to 2-chloropyrazine 1-oxide. This is often achieved by treatment with phosphoryl chloride (POCl₃), a standard reagent for such conversions in heterocyclic chemistry. The resulting 2-chloropyrazine 1-oxide is a highly valuable intermediate, as the chlorine atom is readily substituted by various nucleophiles, a reaction facilitated by the electron-withdrawing nature of the N-oxide group.

The N-oxide functionality increases the reactivity of the halogen substituent towards nucleophilic displacement compared to the unoxidized chloropyrazines. This enhanced reactivity allows for the introduction of a diverse set of functional groups onto the pyrazine core under milder conditions. For instance, nucleophilic aromatic substitution (SNAr) reactions with amines, alkoxides, and thiolates proceed efficiently to yield the corresponding amino, alkoxy, and alkylthio pyrazine 1-oxides, respectively.

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amine (e.g., morpholine) | 2-Aminopyrazine 1-oxide derivative |

| Alkoxide | Sodium Alkoxide (e.g., sodium methoxide) | 2-Alkoxypyrazine 1-oxide derivative |

| Thiolate | Sodium Thiolate (e.g., sodium thiophenoxide) | 2-(Aryl/Alkyl)thiopyrazine 1-oxide derivative |

Furthermore, the N-oxide group can be selectively removed through deoxygenation reactions, typically using reagents like phosphorus trichloride (B1173362) (PCl₃) or titanium trichloride (TiCl₃), to afford the corresponding 2-substituted pyrazines. This two-step sequence of activation via N-oxidation, nucleophilic substitution, and subsequent deoxygenation provides a powerful and versatile method for the synthesis of a wide array of pyrazine derivatives that might be otherwise difficult to access.

Building Blocks for Complex Heterocyclic Structures

Beyond its role in the synthesis of simple pyrazine derivatives, this compound and its derivatives serve as crucial building blocks for the construction of more complex, fused heterocyclic systems. The pyrazine ring, with its multiple nitrogen atoms and functionalizable positions, is an ideal scaffold for annulation reactions to form polycyclic structures of significant biological and material science interest.

One prominent example is the synthesis of pteridines, which are bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings. Pteridine derivatives are of immense biological importance, with folic acid and biopterin being well-known examples. Synthetic strategies towards pteridines can involve the use of appropriately substituted pyrazine precursors. For instance, a 2-aminopyrazine derivative, which can be synthesized from this compound as described in the previous section, can be condensed with a suitable three-carbon unit to construct the fused pyrimidine ring.

The general synthetic approach involves the reaction of a 2,3-diaminopyrazine precursor with a 1,2-dicarbonyl compound. While not directly starting from this compound, the methodologies for introducing amino groups into the pyrazine ring, facilitated by the N-oxide functionality, are instrumental in preparing the necessary precursors for pteridine synthesis.

Furthermore, the activated pyrazine N-oxide ring system can participate in cycloaddition reactions. While specific examples starting directly from this compound are not extensively documented, the general reactivity pattern of heterocyclic N-oxides suggests their potential as 1,3-dipoles in cycloaddition reactions with various dipolarophiles. Such reactions would lead to the formation of novel fused heterocyclic systems, expanding the structural diversity achievable from this precursor. For instance, the reaction of a pyrazine N,N'-dioxide with a dienophile can lead to the formation of complex bridged structures.

Methodological Advancements in Organic Synthesis

The unique reactivity of this compound and its derivatives has contributed to the advancement of synthetic methodologies, particularly in the realm of C-H functionalization and cross-coupling reactions. The electron-deficient nature of the pyrazine N-oxide ring facilitates palladium-catalyzed direct C-H arylation and alkylation reactions.

The N-oxide group can act as a directing group, enabling the selective functionalization of C-H bonds at positions ortho to the N-oxide. This approach avoids the need for pre-functionalization of the pyrazine ring with a halide or other leaving group, thus offering a more atom-economical and efficient synthetic route. For example, palladium-catalyzed cross-coupling reactions of pyrazine N-oxides with aryl halides or other coupling partners can lead to the formation of C-C bonds at specific positions on the pyrazine ring.

| Reaction Type | Catalyst System | Coupling Partner | Product Type |

| C-H Arylation | Pd(OAc)₂ / Ligand | Aryl Halide | Aryl-substituted pyrazine N-oxide |

| C-H Alkenylation | Pd(OAc)₂ / Ligand | Alkene | Alkenyl-substituted pyrazine N-oxide |

| Sonogashira Coupling | Pd catalyst / Cu co-catalyst | Terminal Alkyne | Alkynyl-substituted pyrazine |

These palladium-catalyzed reactions have broadened the scope of accessible pyrazine derivatives and have provided more efficient synthetic routes to complex molecules. The ability to directly functionalize C-H bonds is a significant advancement in modern organic synthesis, and the reactivity of pyrazine N-oxides has played a role in the development of these methodologies for nitrogen-containing heterocycles. The subsequent removal of the N-oxide group, if desired, further enhances the synthetic utility of this approach.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The classical approaches to synthesizing 2-hydroxypyrazines, such as the Reuben G. Jones synthesis involving the condensation of 1,2-dicarbonyls and α-aminoamides, provide a foundational basis. beilstein-journals.orgnih.gov However, future research will likely focus on developing more efficient, regioselective, and environmentally benign methods, particularly for the direct synthesis of the N-oxide derivative.

Key areas for development include:

Direct N-Oxidation: Investigating selective oxidation of the 2-hydroxypyrazine (B42338) core is a primary objective. Traditional oxidizing agents can be harsh; therefore, exploring milder and more selective reagents, such as urea-hydrogen peroxide complexes or enzymatic catalysts, could provide higher yields and fewer byproducts. acs.org

One-Pot Cyclization and Oxidation: Designing synthetic pathways where the pyrazine (B50134) ring is formed and subsequently oxidized in a single reaction vessel would significantly improve efficiency. This could involve modifying the Jones synthesis conditions or exploring novel cyclization strategies, such as those starting from 1,2-hydroxylamino oximes. beilstein-journals.orgetsu.edu

Photochemical Synthesis: Leveraging photochemical methods offers a pathway to novel reactivity. For instance, photochemical ring-opening of related pyridazine (B1198779) N-oxides has been used to synthesize other nitrogen heterocycles, suggesting that light-mediated reactions could be adapted for the synthesis of functionalized pyrazine N-oxides. nih.gov

Flow Chemistry: The use of continuous flow reactors could enhance control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and safety, especially for exothermic oxidation reactions.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Direct Oxidation | High atom economy, reduced waste, milder conditions. | Screening of novel metal and organocatalysts. |

| One-Pot Synthesis | Increased efficiency, reduced purification steps. | Development of tandem cyclization/oxidation reactions. |

| Photochemical Methods | Access to unique reactivity, potential for high selectivity. | Exploring photo-induced N-oxidation or ring formation. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow. |

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of the structural, electronic, and dynamic properties of 2-hydroxypyrazine 1-oxide requires the application of advanced spectroscopic techniques beyond routine analysis.

Future characterization efforts should include:

Solid-State NMR (ssNMR): To probe the structure, tautomeric form (hydroxy vs. pyrazinone), and intermolecular interactions (e.g., hydrogen bonding) in the crystalline state, providing data that complements X-ray diffraction.

Two-Dimensional NMR (2D-NMR): Techniques like NOESY and ROESY can elucidate through-space interactions, helping to determine the preferred conformation and molecular geometry in solution. nih.gov

Time-Resolved Spectroscopy: Investigating the excited-state dynamics using techniques like transient absorption spectroscopy can reveal photophysical properties, such as the lifetime and decay pathways of excited states, which is crucial for applications in photochemistry and materials science.

X-ray Photoelectron Spectroscopy (XPS): To analyze the core-level electron binding energies, providing insight into the electronic environment of the nitrogen and oxygen atoms and the nature of the N-oxide bond.

| Technique | Information Gained | Potential Application |

| Solid-State NMR | Tautomerism, hydrogen bonding, crystal packing. | Understanding solid-state properties and polymorphism. |

| 2D-NMR (NOESY) | Solution-state conformation, intermolecular interactions. | Elucidating binding modes with biological targets. |

| Time-Resolved Spectroscopy | Excited-state lifetimes and decay pathways. | Designing photosensitizers or photochemically active materials. |

| XPS | Elemental composition, oxidation states, N-O bond character. | Characterizing electronic structure for materials science. |

Deeper Mechanistic Understanding through Computational Chemistry

Computational chemistry provides powerful tools for predicting properties and elucidating reaction mechanisms at the molecular level. For this compound, theoretical studies can guide experimental work and provide insights that are difficult to obtain through experiments alone.

Emerging computational trends include:

Density Functional Theory (DFT): High-level DFT calculations can be used to predict spectroscopic data (NMR, IR, UV-Vis), determine the relative stability of different tautomers, and model reaction pathways for synthesis and reactivity. chemrxiv.orgnih.gov DFT has been successfully used to model the structure of pyrazine derivatives and their N-oxides. nih.gov

Time-Dependent DFT (TD-DFT): This method is essential for studying excited-state properties, predicting absorption and emission spectra, and understanding photochemical behavior. uantwerpen.be

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound in different solvent environments or its interaction with biological macromolecules, providing insights into solubility, diffusion, and binding dynamics. uantwerpen.be

Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be applied to the calculated electron density to precisely characterize the nature of the N→O bond and non-covalent interactions, such as hydrogen bonds.

| Computational Method | Primary Application for this compound |

| DFT | Geometry optimization, tautomer stability, reaction energetics, vibrational analysis. chemrxiv.org |

| TD-DFT | Prediction of UV-Vis spectra, analysis of electronic transitions. uantwerpen.be |

| Molecular Dynamics | Simulation of solvation, conformational analysis, protein-ligand interactions. |

| QTAIM | Characterization of N-oxide bond, analysis of hydrogen bonding networks. |

Exploration of New Chemical Reactivity Profiles

The presence of the N-oxide and hydroxyl groups imparts a unique reactivity to the pyrazine ring, opening avenues for novel chemical transformations that are not accessible to the parent heterocycle.

Future research should explore:

C-H Functionalization: The N-oxide group can activate adjacent C-H bonds, making them susceptible to functionalization. nih.gov Developing catalytic methods for the direct, site-selective introduction of substituents (e.g., alkyl, aryl, or amino groups) is a major goal.

Photochemical Reactions: Pyridine (B92270) and pyridazine N-oxides are known to undergo photochemical deoxygenation to generate reactive oxygen species or rearrange to form other heterocyclic structures. nih.gov Investigating the photochemical reactivity of this compound could lead to new synthetic applications or the development of photoactivatable compounds.

Boekelheide-type Rearrangements: This classic reaction of heterocyclic N-oxides could be used to introduce functional groups, such as a hydroxymethyl group, onto the pyrazine ring, a strategy that has been employed in the synthesis of natural products. nih.gov

Nucleophilic Substitution: The N-oxide group activates the pyrazine ring towards nucleophilic attack, particularly at the positions alpha to the N-oxide. researchgate.netscripps.edu A systematic study of these reactions with various nucleophiles would expand the synthetic utility of the compound.

Interdisciplinary Research with Related Fields

The unique structural and electronic features of this compound make it a promising candidate for applications in diverse scientific fields.

Emerging opportunities for interdisciplinary research include:

Medicinal Chemistry: Pyrazine derivatives are scaffolds in numerous pharmaceuticals. rsc.org The N-oxide moiety can improve pharmacokinetic properties such as solubility and metabolic stability. Future work could involve synthesizing libraries of this compound derivatives for screening against various biological targets.

Materials Science: Heterocyclic N-oxides are being investigated as components of energetic materials, as the N-oxide bond can improve oxygen balance and energy density. mdpi.comsemanticscholar.orgtandfonline.com Theoretical and experimental studies could assess the potential of nitrated derivatives of this compound in this context.

Coordination Chemistry: The oxygen atom of the N-oxide and the adjacent hydroxyl group form a potential bidentate chelation site. Research into the coordination of this compound with various metal ions could lead to new catalysts, magnetic materials, or metal-organic frameworks (MOFs). rsc.orgresearchgate.netmdpi.com

Supramolecular Chemistry: Pyrazine N,N'-dioxide has been shown to act as a guest molecule in host-guest complexes with macrocycles like calix nih.govpyrroles. nih.govresearchgate.net The hydrogen bonding capabilities of this compound could be exploited in the design of novel supramolecular assemblies and molecular sensors.

Q & A

What are the established synthetic routes for preparing 2-Hydroxypyrazine 1-oxide, and how can reaction conditions be optimized for yield?

Basic Research Focus

The classic synthesis involves hydrolysis of 2-pyrazinecarboxylic acid derivatives. A well-documented method by Yafuso (1972) utilizes controlled acidic or basic hydrolysis of precursors like 2-pyrazinamide or methyl pyrazinoate, achieving a melting point of 187–188°C . Optimization may involve adjusting solvent polarity (e.g., aqueous vs. alcoholic media) and temperature to minimize side reactions. For example, refluxing in dilute HCl (1–2 M) at 80–90°C for 4–6 hours typically yields >70% purity, validated by melting point and NMR .

How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Basic Research Focus

1H and 13C NMR are critical for confirming tautomeric equilibria (e.g., keto-enol forms) and hydrogen bonding. Variable-temperature NMR in DMSO-d6 can reveal dynamic proton exchange between hydroxyl and N-oxide groups . X-ray crystallography (e.g., CCDC data) resolves steric effects and intermolecular interactions, such as hydrogen-bonded dimers in the solid state. For example, bond angles and torsion angles from crystal structures (e.g., C–O distances of 1.23–1.26 Å) confirm resonance stabilization of the N-oxide moiety .

What electronic properties distinguish this compound from non-oxidized pyrazines, and how do these affect reactivity?

Advanced Research Focus

The N-oxide group introduces a dipole moment (1.66 D in benzene) due to electron withdrawal, altering electrophilic substitution patterns . Comparative DFT calculations show increased electron density at the C-3 and C-5 positions, favoring nucleophilic attack. This contrasts with non-oxidized pyrazines, where electrophilic substitution dominates. Reactivity studies in halogenation or nitration reactions demonstrate regioselectivity shifts, validated by LC-MS and kinetic isotope effects .

How does structural modification of this compound influence its pharmacological potential?

Advanced Research Focus

Derivatization at the hydroxyl or N-oxide group can modulate bioactivity. For instance, thiosemicarbazone analogues of pyrazine N-oxides show diminished antimalarial activity compared to non-oxidized counterparts, as seen in Plasmodium berghei models (IC50 > 50 µM vs. <10 µM) . SAR studies suggest the N-oxide’s electron-withdrawing effects reduce membrane permeability. Advanced strategies include introducing lipophilic substituents (e.g., alkyl chains) or prodrug motifs to enhance bioavailability .

What cascade reaction strategies enable efficient synthesis of this compound derivatives?

Advanced Research Focus

Cascade reactions using imidazole or triazole intermediates can streamline synthesis. For example, reacting 2-aminopyrazine with aryl aldehydes and nitro compounds under microwave irradiation (120°C, 20 min) yields 3,6-diaryl-pyrazines via cyclodehydration . Yields exceed 80% with catalytic p-TsOH, confirmed by GC-MS. This method avoids isolation of intermediates, reducing purification steps .

How can click chemistry functionalize this compound for material science applications?

Advanced Research Focus

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to the pyrazine core. For example, reacting 1-(2-fluorobenzyl)piperazine-propargyl derivatives with azidobenzenes in H2O/DCM (1:2) with CuSO4/NaAsc yields triazole-linked hybrids . Reaction monitoring by TLC (hexane:EtOAc 1:2) and characterization via HRMS/IR confirms regioselectivity. These hybrids exhibit enhanced thermal stability (TGA decomposition >250°C) for polymer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products